3beta,7alpha-Dihydroxy-5-cholestenoate
3beta,7alpha-Dihydroxy-5-cholestenoate
3β,7α-dihydroxy-5-cholestenoic acid is a cholestenoic acid derivative.
3beta,7alpha-Dihydroxy-5-cholestenoate is a cholanoid.
3beta, 7alpha-Dihydroxy-5-cholestenoate, also known as 3b, 7a-dihydroxy-5-cholesten-26-oic acid, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. 3beta, 7alpha-Dihydroxy-5-cholestenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 7alpha-Dihydroxy-5-cholestenoate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 7alpha-dihydroxy-5-cholestenoate is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 7alpha-dihydroxy-5-cholestenoate is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and bile acid biosynthesis pathway. 3beta, 7alpha-Dihydroxy-5-cholestenoate is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, 27-hydroxylase deficiency, and the familial hypercholanemia (fhca) pathway.
3beta,7alpha-Dihydroxy-5-cholestenoate is a cholanoid.
3beta, 7alpha-Dihydroxy-5-cholestenoate, also known as 3b, 7a-dihydroxy-5-cholesten-26-oic acid, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. 3beta, 7alpha-Dihydroxy-5-cholestenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 7alpha-Dihydroxy-5-cholestenoate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 7alpha-dihydroxy-5-cholestenoate is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 7alpha-dihydroxy-5-cholestenoate is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and bile acid biosynthesis pathway. 3beta, 7alpha-Dihydroxy-5-cholestenoate is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, 27-hydroxylase deficiency, and the familial hypercholanemia (fhca) pathway.
Brand Name:
Vulcanchem
CAS No.:
115538-84-6
VCID:
VC20910350
InChI:
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1
SMILES:
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Molecular Formula:
C27H44O4
Molecular Weight:
432.6 g/mol
3beta,7alpha-Dihydroxy-5-cholestenoate
CAS No.: 115538-84-6
Cat. No.: VC20910350
Molecular Formula: C27H44O4
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3β,7α-dihydroxy-5-cholestenoic acid is a cholestenoic acid derivative. 3beta,7alpha-Dihydroxy-5-cholestenoate is a cholanoid. 3beta, 7alpha-Dihydroxy-5-cholestenoate, also known as 3b, 7a-dihydroxy-5-cholesten-26-oic acid, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. 3beta, 7alpha-Dihydroxy-5-cholestenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3beta, 7alpha-Dihydroxy-5-cholestenoate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3beta, 7alpha-dihydroxy-5-cholestenoate is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3beta, 7alpha-dihydroxy-5-cholestenoate is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and bile acid biosynthesis pathway. 3beta, 7alpha-Dihydroxy-5-cholestenoate is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, 27-hydroxylase deficiency, and the familial hypercholanemia (fhca) pathway. |
|---|---|
| CAS No. | 115538-84-6 |
| Molecular Formula | C27H44O4 |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | (6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
| Standard InChI | InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 |
| Standard InChI Key | GYJSAWZGYQXRBS-GRJZKGIBSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
| SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
| Canonical SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
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